Beclometasone dipropionate

Beschreibung

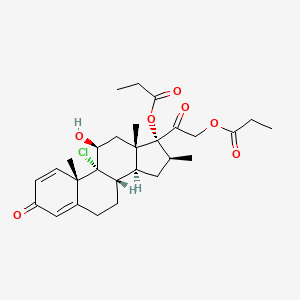

Beclomethasone dipropionate is a steroid ester comprising beclomethasone having propionyl groups at the 17- and 21-positions. It has a role as an anti-inflammatory drug, an anti-asthmatic drug, a prodrug and an anti-arrhythmia drug. It is a steroid ester, an enone, a 20-oxo steroid, an 11beta-hydroxy steroid, a propanoate ester, a corticosteroid, a glucocorticoid, a 3-oxo-Delta(1),Delta(4)-steroid and a chlorinated steroid. It is functionally related to a beclomethasone.

Beclomethasone dipropionate is a second-generation synthetic corticosteroid and diester of beclomethasone, which is structurally similar to [dexamethasone]. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediates its therapeutic action. Beclomethasone dipropionate itself posesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration. Formulations for oral inhalation, intranasal, and topical use are available for beclomethasone dipropionate. Beclomethasone dipropionate became first available in a pressurized metered-dose inhaler in 1972 and later in a dry powder inhaler and an aqueous nasal spray. Due to its anti-inflammatory, antipruritic, and anti-allergy properties, beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms. When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids. Compared to earlier corticosteroids such as [dexamethasone] and [prednisolone], beclomethasone dipropionate is reported to be less irritating to the nasal mucosa with a longer duration of action when administered intranasally.

Beclomethasone Dipropionate is the dipropionate ester of a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, beclomethasone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production.

BECLOMETHASONE DIPROPIONATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 6 approved and 17 investigational indications.

See also: Beclomethasone (broader); Beclomethasone 17-Monopropionate (has active moiety).

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVIULQEHSCUHY-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048730 | |

| Record name | Beclazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beclometasone dipropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.08e-03 g/L | |

| Record name | Beclometasone dipropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5534-09-8 | |

| Record name | Beclomethasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone dipropionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone dipropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β-hydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B307S63B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Beclometasone dipropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-210, 117 - 120 °C | |

| Record name | Beclomethasone dipropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclometasone dipropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beclometasone Dipropionate in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the management of chronic inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy stems from its profound anti-inflammatory and immunosuppressive effects. This technical guide provides a comprehensive overview of the molecular mechanisms by which BDP modulates inflammatory pathways. A cornerstone of its action is its conversion to the active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits a high affinity for the glucocorticoid receptor (GR). The binding of 17-BMP to the GR initiates a cascade of genomic and non-genomic events that ultimately lead to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory mediators. This guide delves into the core mechanisms of GR-mediated transactivation and transrepression, details key experimental protocols for assessing its activity, and presents quantitative data on its potency.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound itself is a prodrug with a weak affinity for the glucocorticoid receptor.[1] Following administration, it is rapidly hydrolyzed by esterases in tissues to its highly active metabolite, beclometasone-17-monopropionate (17-BMP).[1][2] 17-BMP is a potent agonist for the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a central role in regulating inflammatory responses.[3][4][5] The anti-inflammatory effects of beclometasone are primarily mediated through the genomic actions of the 17-BMP-GR complex, which can be broadly categorized into transactivation and transrepression.

Glucocorticoid Receptor Activation

In its inactive state, the GR resides in the cytoplasm in a multiprotein complex with heat shock proteins (HSPs) and immunophilins. The binding of 17-BMP to the ligand-binding domain of the GR induces a conformational change, leading to the dissociation of this complex. This unmasking allows the activated 17-BMP-GR complex to translocate to the nucleus, where it can directly or indirectly regulate gene transcription.[6]

Transactivation: Upregulation of Anti-inflammatory Genes

The activated GR homodimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][6] This binding initiates the recruitment of coactivators and the basal transcription machinery, leading to the increased transcription of genes with anti-inflammatory properties.[7][8] Key anti-inflammatory proteins upregulated by beclometasone include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from membrane phospholipids.[9] By blocking this step, beclometasone suppresses the production of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[9][10][11]

-

Glucocorticoid-induced Leucine Zipper (GILZ): GILZ can interfere with pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[3][12]

-

Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1): MKP-1 dephosphorylates and inactivates MAP kinases (e.g., p38, JNK), which are key components of inflammatory signaling cascades.[7][12]

-

Inhibitor of κBα (IκBα): By upregulating the expression of IκBα, the inhibitor of NF-κB, glucocorticoids can enhance the sequestration of NF-κB in the cytoplasm, thereby reducing its pro-inflammatory activity.[3][13]

Transrepression: Downregulation of Pro-inflammatory Genes

A major component of beclometasone's anti-inflammatory effect is its ability to repress the expression of pro-inflammatory genes. This is primarily achieved through the interference of the 17-BMP-GR complex with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13][14][15] This transrepression can occur through several mechanisms:

-

Direct Protein-Protein Interaction: The GR monomer can directly interact with the p65 subunit of NF-κB or the c-Jun/c-Fos components of AP-1.[14][16] This interaction prevents these transcription factors from binding to their DNA response elements and activating the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[4][13]

-

Coactivator Competition: The activated GR can compete with NF-κB and AP-1 for limited pools of essential transcriptional coactivators, such as CREB-binding protein (CBP) and p300. This competition leads to a reduction in the transcriptional activity of pro-inflammatory genes.

-

Induction of Inhibitory Proteins: As mentioned in transactivation, the upregulation of proteins like IκBα and GILZ also contributes to the transrepression of NF-κB activity.[3][13]

Beclometasone has been shown to inhibit the production of a wide array of inflammatory mediators, including IL-1β, IL-2, IL-3, IL-6, IL-8, TNF-α, and GM-CSF.[4][5][17]

Quantitative Data

The potency of beclometasone and its active metabolite can be quantified through various in vitro assays. The following tables summarize key quantitative data.

| Compound | Assay | Parameter | Value | Reference |

| Beclometasone-17-monopropionate (17-BMP) | Glucocorticoid Receptor Binding | Relative Affinity vs. Dexamethasone | ~13 times higher | [2] |

| This compound (BDP) | Glucocorticoid Receptor Binding | Relative Affinity vs. Dexamethasone | ~0.5 times | [2] |

| Beclometasone | Glucocorticoid Receptor Binding | Relative Affinity vs. Dexamethasone | ~0.75 times less active | [2] |

| Beclometasone-17-monopropionate (17-BMP) | Cytokine Inhibition (LPS-stimulated lung macrophages) | EC50 for IL-6 | 0.05 nM | [5] |

| Beclometasone-17-monopropionate (17-BMP) | Cytokine Inhibition (LPS-stimulated lung macrophages) | EC50 for TNFα | 0.01 nM | [5] |

| Beclometasone-17-monopropionate (17-BMP) | Cytokine Inhibition (LPS-stimulated lung macrophages) | EC50 for CXCL8 (IL-8) | 0.1 nM | [5] |

| Fluticasone propionate | GM-CSF Release Inhibition (A549 cells) | EC50 | 1.8 x 10⁻¹¹ M | [18] |

| Budesonide | GM-CSF Release Inhibition (A549 cells) | EC50 | 5.0 x 10⁻¹¹ M | [18] |

| Dexamethasone | GM-CSF Release Inhibition (A549 cells) | EC50 | 2.2 x 10⁻⁹ M | [18] |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a test compound for the GR by assessing its ability to compete with a radiolabeled ligand.[19]

Objective: To determine the IC50 and Ki of a compound for the glucocorticoid receptor.

Materials:

-

Purified human GR or cell lysate containing GR.

-

Radiolabeled ligand (e.g., [³H]dexamethasone).

-

Unlabeled test compound (e.g., beclometasone-17-monopropionate).

-

Assay buffer (e.g., Tris-HCl with protease inhibitors).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate a fixed concentration of the GR preparation with a fixed concentration of the radiolabeled ligand (typically at its Kd) and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[19]

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantifies the activity of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.[20]

Objective: To determine the IC50 of a compound for the inhibition of NF-κB transcriptional activity.

Materials:

-

Mammalian cell line (e.g., HEK293, A549) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell culture medium and supplements.

-

NF-κB activator (e.g., Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β)).

-

Test compound (e.g., beclometasone-17-monopropionate).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined time (e.g., 6-8 hours).[20]

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the data (e.g., to a co-transfected Renilla luciferase control or to total protein concentration).

-

Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50.

Cytokine Release Assay (ELISA)

This immunoassay is used to quantify the concentration of specific cytokines released into the cell culture supernatant following treatment.[21]

Objective: To measure the inhibitory effect of a compound on the production of pro-inflammatory cytokines.

Materials:

-

Inflammatory cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line).

-

Cell culture medium and supplements.

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS)).

-

Test compound (e.g., beclometasone-17-monopropionate).

-

Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).

-

Microplate reader.

Procedure:

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an inflammatory stimulus (e.g., LPS at 1 µg/mL).

-

Incubate for a suitable period to allow for cytokine production and release (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine.

-

Adding the collected supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

Signaling Pathway and Experimental Workflow Diagrams

Caption: GR activation and transrepression pathway.

Caption: GR-mediated transactivation of anti-inflammatory genes.

Caption: General experimental workflow for assessing BDP's effects.

References

- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 7. Glucocorticoid receptors: finding the middle ground - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Annexin A1 - Wikipedia [en.wikipedia.org]

- 10. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipocortin-1: cellular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 13. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of early inhaled beclomethasone therapy on tracheal aspirate inflammatory mediators IL-8 and IL-1ra in ventilated preterm infants at risk for bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potency: A Technical Guide to the Structure-Activity Relationship of Beclometasone Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Beclometasone dipropionate (BDP) stands as a cornerstone in the therapeutic landscape of inflammatory conditions, particularly asthma and allergic rhinitis. Its efficacy is intrinsically linked to its molecular architecture and the elegant interplay between its structure and biological activity. This technical guide delves into the core principles of this compound's structure-activity relationship (SAR), providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound is a synthetic glucocorticoid, a corticosteroid characterized by a pregnane steroid nucleus.[1] Its chemical structure, (8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate, reveals key functional groups that govern its pharmacological profile.

Key Structural Features:

-

Propionate Esters at C17 and C21: this compound is a diester of beclometasone. These propionate groups are crucial for its prodrug nature.[1]

-

Chlorine Atom at C9: The presence of a chlorine atom at the 9α position enhances its glucocorticoid and anti-inflammatory activity.

-

Methyl Group at C16: The 16β-methyl group minimizes the mineralocorticoid activity, thereby reducing the risk of side effects such as water retention and hypertension.[2]

-

1,4-diene in Ring A and the 11β-hydroxyl group: These features are common to many potent corticosteroids and are essential for binding to the glucocorticoid receptor.

The Prodrug Concept and Metabolic Activation

This compound itself exhibits a relatively weak binding affinity for the glucocorticoid receptor (GR).[3][4] Its therapeutic efficacy stems from its rapid and extensive hydrolysis by esterase enzymes in tissues, particularly the lungs, into its highly active metabolite, beclometasone 17-monopropionate (17-BMP).[1][4][5] This metabolic activation is a pivotal aspect of its SAR. A minor, less active metabolite, beclometasone 21-monopropionate (21-BMP), and the inactive beclometasone (BOH) are also formed.[5][6]

Structure-Activity Relationship at the Glucocorticoid Receptor

The anti-inflammatory effects of this compound are mediated through the binding of its active metabolite, 17-BMP, to the cytosolic glucocorticoid receptor.[3][7] This interaction initiates a cascade of events leading to the modulation of gene expression.

Glucocorticoid Receptor Binding Affinity

The affinity of a corticosteroid for the GR is a primary determinant of its potency. The conversion of BDP to 17-BMP dramatically increases its binding affinity. The propionate group at the C17 position of 17-BMP is critical for this high-affinity interaction.

| Compound | Relative Receptor Binding Affinity (Dexamethasone = 100) | Reference |

| This compound (BDP) | 53 | [8] |

| Beclometasone 17-Monopropionate (17-BMP) | 1345 | [8] |

| Beclometasone (BOH) | Low | [9] |

| Dexamethasone | 100 | [8] |

Glucocorticoid Receptor Signaling Pathway

Upon binding of 17-BMP, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., Hsp90), dimerizes, and translocates to the nucleus.[7] In the nucleus, the GR-ligand complex interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction leads to:

-

Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[10]

-

Transrepression: Decreased transcription of genes encoding pro-inflammatory proteins, including cytokines (e.g., IL-1, IL-4, IL-5, IL-6, IL-8, TNF-α), chemokines, and adhesion molecules. This is a key mechanism for suppressing inflammation.[3][7]

Anti-inflammatory Activity

The engagement of the GR signaling pathway by 17-BMP translates into a potent anti-inflammatory response. This is quantifiable through various in vitro and in vivo assays that measure the inhibition of inflammatory mediators.

| Assay Type | Mediator Inhibited | Cell Type | IC50 (nM) for 17-BMP (approx.) | Reference |

| Cytokine Release Assay | IL-6, IL-8, TNF-α | Human Bronchial Epithelial Cells | 1 - 10 | [11],[12] |

| T-cell Proliferation Assay | T-cell proliferation | Human Peripheral Blood Mononuclear Cells | 0.1 - 1 | [6] |

| Eosinophil Activation Assay | Eosinophil activation | Human Eosinophils | 1 - 10 | [12] |

Note: IC50 values can vary depending on the specific experimental conditions.

Pharmacokinetic Profile and its Relation to Structure

The pharmacokinetic profile of this compound is tailored for topical activity with minimal systemic exposure, a desirable characteristic for inhaled and intranasal corticosteroids.

| Parameter | This compound (BDP) | Beclometasone 17-Monopropionate (17-BMP) | Beclometasone (BOH) | Reference |

| Plasma Half-life (t½) | ~0.5 hours | ~2.7 hours | Transient | [5] |

| Volume of Distribution (Vss) | ~20 L | ~424 L | - | [5] |

| Plasma Clearance (CL) | ~150 L/h | ~120 L/h | - | [5] |

| Oral Bioavailability | Negligible | ~41% | Low | [13] |

| Inhaled Bioavailability (pulmonary) | ~2% | ~36% | Low | [13] |

| Plasma Protein Binding | - | 94-96% | - | [4] |

The high lipophilicity conferred by the propionate esters contributes to its retention in the lung tissue, allowing for local metabolic activation to 17-BMP. The rapid clearance of BDP and the extensive tissue distribution of 17-BMP also contribute to its favorable therapeutic index.[5]

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable source, such as human lung tissue or A549 cells.

-

Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (BDP, 17-BMP, or BOH).

-

Incubation: Allow the binding to reach equilibrium by incubating at 4°C for a specified period (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

Objective: To quantify the potency of this compound and its metabolites in inhibiting the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Culture a relevant human cell line, such as bronchial epithelial cells (e.g., BEAS-2B) or peripheral blood mononuclear cells (PBMCs), in appropriate media.

-

Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Treatment: Concurrently or pre-treat the cells with a range of concentrations of the test compounds (BDP, 17-BMP).

-

Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of cytokine inhibition against the log concentration of the test compound to determine the IC50 value.

Pharmacokinetic Analysis (LC-MS/MS)

Objective: To determine the concentration of this compound and its metabolites in biological matrices (e.g., plasma, tissue homogenates).

Methodology:

-

Sample Preparation: Extract the analytes from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][5]

-

Chromatographic Separation: Separate the analytes using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18). A gradient elution program is typically employed.[5]

-

Mass Spectrometric Detection: Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.

-

Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of the analytes in the unknown samples. An internal standard is used to correct for variations in extraction efficiency and instrument response.[3]

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design. Its prodrug strategy, coupled with specific structural modifications to enhance glucocorticoid potency and minimize mineralocorticoid effects, results in a highly effective and well-tolerated anti-inflammatory agent. The conversion to the high-affinity metabolite, beclometasone 17-monopropionate, at the site of action is central to its therapeutic efficacy. A thorough understanding of these SAR principles, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of improved corticosteroid therapies and for optimizing their clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]

- 3. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pharmacokinetics and Metabolism of Inhaled Beclometasone Dipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the management of asthma and other respiratory disorders. Administered via inhalation, BDP acts as a prodrug, undergoing extensive metabolism to its pharmacologically active form, beclometasone-17-monopropionate (B-17-MP). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of inhaled BDP, detailing its absorption, distribution, metabolism, and excretion. The document summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual representations of its metabolic pathways and experimental workflows to support further research and development in this field.

Introduction

This compound is a second-generation synthetic corticosteroid that has been a cornerstone in the treatment of persistent asthma for decades.[1][2][3] Its therapeutic efficacy is derived from its potent anti-inflammatory actions within the airways.[1][4] Delivered directly to the lungs via inhalation, BDP is designed to maximize local effects while minimizing systemic exposure and associated adverse effects.[2][3] Understanding the intricate pharmacokinetic and metabolic profile of inhaled BDP is crucial for optimizing its therapeutic use and for the development of new inhaled corticosteroid therapies.

BDP itself has a weak affinity for the glucocorticoid receptor.[1][5] It is rapidly and extensively hydrolyzed by esterase enzymes present in the lungs and other tissues to its highly active metabolite, beclometasone-17-monopropionate (B-17-MP).[1][2][5] B-17-MP exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 13 times that of dexamethasone, and is responsible for the drug's anti-inflammatory effects.[1][2] Further metabolism leads to the formation of less active or inactive metabolites, beclometasone-21-monopropionate (B-21-MP) and beclometasone (BOH).[2][5]

Pharmacokinetics

The systemic exposure to BDP and its metabolites following inhalation is a function of both pulmonary and gastrointestinal absorption. A significant portion of the inhaled dose is deposited in the oropharynx and subsequently swallowed.[6]

Absorption

Following inhalation, BDP is rapidly absorbed through the lungs.[2] The absolute bioavailability of unchanged BDP after inhalation is low, approximately 2% of the nominal dose, due to extensive first-pass metabolism in the lungs where about 95% is converted to B-17-MP.[5][7] The swallowed fraction of BDP undergoes extensive first-pass metabolism in the liver.

The systemic bioavailability of the active metabolite, B-17-MP, is significantly higher. After inhalation, the total systemic bioavailability of B-17-MP is approximately 62%.[5][7] Studies using an activated charcoal block to prevent gastrointestinal absorption have shown that pulmonary absorption contributes to about 36% of the systemic B-17-MP exposure.[5][7]

Distribution

Following intravenous administration, BDP has a steady-state volume of distribution (Vss) of 20 liters.[1][3][5] The active metabolite, B-17-MP, has a much larger Vss of 424 liters, indicating extensive tissue distribution.[1][3][5] The plasma protein binding of BDP is approximately 87%, while B-17-MP is more highly bound at 94-96%.[1][3][5]

Metabolism

The metabolism of BDP is a rapid and complex process involving multiple enzymatic pathways.

The primary and most critical metabolic step is the hydrolysis of the ester groups of BDP. This is mediated by esterase enzymes found in various tissues, including the lungs, liver, and blood.[2][5][8] This process leads to the formation of the highly active B-17-MP, as well as the less active B-21-MP and inactive BOH.[5][8][9]

Further metabolism of BDP and its metabolites is carried out by cytochrome P450 enzymes, primarily the CYP3A subfamily. In vitro studies have demonstrated that CYP3A4 and CYP3A5 can metabolize BDP through hydroxylation and dehydrogenation to form inactive metabolites.[8][10] These CYP3A enzymes are present in both the liver and the lungs.[8]

Excretion

The elimination of BDP and its metabolites occurs predominantly through the feces, with less than 10% being excreted in the urine.[1][3] The terminal elimination half-life of BDP is short, around 0.5 hours.[1][2][5] Its active metabolite, B-17-MP, has a longer terminal elimination half-life of approximately 2.7 hours following intravenous administration.[1][2][5]

Data Presentation

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of BDP and its active metabolite B-17-MP following different routes of administration in healthy human subjects.

| Parameter | This compound (BDP) | Beclometasone-17-Monopropionate (B-17-MP) | Reference |

| Intravenous Administration | |||

| Clearance (CL) | 150 L/h | 120 L/h | [1][5][7] |

| Volume of Distribution (Vss) | 20 L | 424 L | [1][5][7] |

| Terminal Half-life (t½) | 0.5 h | 2.7 h | [1][2][5][7] |

| Inhaled Administration | |||

| Absolute Bioavailability (%F) | 2% | 62% (total) | [2][5][7] |

| Pulmonary Bioavailability | - | 36% | [5][7] |

| Oral Administration | |||

| Absolute Bioavailability (%F) | Negligible | 41% | [5][7] |

| Protein Binding | 87% | 94-96% | [1][3][5] |

Table 1: Pharmacokinetic parameters of this compound (BDP) and its active metabolite Beclometasone-17-Monopropionate (B-17-MP).

Lung Deposition

The efficiency of different inhaler devices affects the deposition of BDP in the lungs.

| Inhaler Device | Lung Deposition (% of Nominal Dose) | Oropharyngeal Deposition (% of Nominal Dose) | Reference |

| Pressurized Metered Dose Inhaler (pMDI) with HFA | 31-34% | 53-58% | [11] |

| Dry Powder Inhaler (NEXThaler®) | ~40% | ~30% | [12] |

Table 2: Lung deposition of this compound with different inhaler devices.

Experimental Protocols

The characterization of BDP's pharmacokinetics and metabolism has been achieved through a variety of in vitro and in vivo experimental designs.

In Vitro Metabolism Studies

Objective: To identify the enzymes and pathways involved in BDP metabolism.

Methodology:

-

Human Liver Microsomes:

-

Incubations are performed containing human liver microsomes (e.g., 100 pmol of cytochrome P450), BDP (e.g., 20 µM), and NADPH (e.g., 2 mM) in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.4).[8]

-

To differentiate between esterase and CYP450 activity, esterase inhibitors (e.g., eserine, paraoxon, and benzoic acid) can be included.[8]

-

Reactions are initiated by adding NADPH and incubated at 37°C for a specified time (e.g., 20 minutes).[8]

-

Reactions are terminated by adding a solvent like methanol containing an internal standard (e.g., prednisolone).[8]

-

-

Human Lung Precision-Cut Tissue Slices:

-

Analysis:

Human Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of BDP and its metabolites after various routes of administration.

Methodology:

-

Study Design: A common design is a crossover study where healthy subjects receive BDP through different routes (e.g., intravenous, oral, intranasal, and inhaled).[5][7]

-

Dosing:

-

Intravenous: A known dose (e.g., 1000 µg) is administered as an infusion.[5][7]

-

Oral: An oral suspension (e.g., 4000 µg) is given.[5][7] To assess the contribution of the swallowed portion of an inhaled dose, a charcoal block can be co-administered to prevent gastrointestinal absorption.[5][7]

-

Inhaled: A specific dose (e.g., 1000 µg) is administered using a metered-dose inhaler.[5][7]

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points for up to 24 hours post-dose.[5][7]

-

Blood is collected in tubes containing an esterase inhibitor (e.g., potassium oxalate/sodium fluoride) to prevent ex vivo degradation of BDP.[5]

-

Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis.[5]

-

-

Sample Analysis:

-

Plasma concentrations of BDP and its metabolites (B-17-MP, BOH) are determined using a validated LC-MS/MS method.[5][14][15]

-

The analytical method typically involves solid-phase extraction of the analytes from the plasma, followed by chromatographic separation and mass spectrometric detection.[5][15]

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vss) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of BDP to its metabolites.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow for a clinical pharmacokinetic study of BDP.

Conclusion

The pharmacokinetics and metabolism of inhaled this compound are well-characterized, highlighting its nature as a prodrug that is rapidly converted to the active metabolite B-17-MP in the lungs. This localized activation is a key feature of its therapeutic profile. Systemic exposure to the active moiety is influenced by both pulmonary and gastrointestinal absorption, with extensive first-pass metabolism limiting the contribution of the swallowed fraction. The metabolic pathways, involving both esterases and CYP3A enzymes, have been elucidated through a combination of in vitro and in vivo studies. A thorough understanding of these processes is essential for the continued optimization of inhaled corticosteroid therapy and the development of novel respiratory drugs with improved safety and efficacy profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic activity of inhaled and swallowed beclomethasone dipropionate and the effect of different inhaler devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lung Deposition of BDP/Formoterol HFA pMDI in Healthy Volunteers, Asthmatic, and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lung Deposition of the Dry Powder Fixed Combination this compound Plus Formoterol Fumarate Using NEXThaler® Device in Healthy Subjects, Asthmatic Patients, and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Discovery of Beclometasone Dipropionate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent, second-generation synthetic glucocorticoid widely prescribed for the management of chronic inflammatory conditions such as asthma, allergic rhinitis, and various dermatoses.[1] BDP itself is a prodrug that undergoes rapid and extensive hydrolysis by esterases, primarily in the lung, to its highly active metabolite, beclometasone-17-monopropionate (17-BMP).[1] It is this active metabolite that exerts a powerful anti-inflammatory effect by binding to the glucocorticoid receptor (GR).[1][2]

The primary goal in the development of inhaled and topical corticosteroids is to maximize local anti-inflammatory efficacy while minimizing systemic absorption and the associated adverse effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][3] The discovery of BDP derivatives is driven by the objective to further enhance this therapeutic index. Key strategies involve modifying the corticosteroid structure to improve GR binding affinity, optimize pharmacokinetic properties, and achieve a more favorable balance between local retention and systemic clearance.[4][5] This guide outlines the core technical aspects of the early-phase discovery process for novel BDP derivatives, from molecular design to preclinical evaluation.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of BDP derivatives are mediated through the glucocorticoid receptor, a ligand-dependent transcription factor.[6] The active metabolite, 17-BMP, binds to GR located in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.[7]

Once in the nucleus, the GR complex can modulate gene expression in two primary ways:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[8]

-

Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these factors from activating the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7]

This dual mechanism leads to the suppression of inflammatory cell infiltration and the reversal of vascular permeability, ultimately controlling the inflammatory response.[1]

Lead Identification and Synthesis of Derivatives

The chemical structure of BDP offers several positions for modification to generate novel derivatives with improved properties.[9] Key areas for chemical synthesis include the C17 and C21 ester groups, the C9 halogen, and the C16 methyl group.[10][11] The goal is to modulate lipophilicity, receptor binding affinity, and metabolic stability.

For instance, modifications to the ester groups at C17 and C21 can significantly impact the rate of conversion to the active monopropionate form and subsequent inactivation.[11] Altering these groups can create "softer" drugs that are rapidly metabolized systemically, thereby reducing side effects, while maintaining high potency at the target site. Studies have shown that introducing substituents at the C12 position can effectively separate topical anti-inflammatory activity from systemic absorption.[12]

Table 1: Key Pharmacological Properties of BDP and its Metabolites

| Compound | Role | Glucocorticoid Receptor Affinity (Relative to Dexamethasone) | Key Characteristics |

|---|---|---|---|

| This compound (BDP) | Prodrug | ~0.5x | Rapidly hydrolyzed to active form in the lung.[1][2] |

| Beclometasone-17-Monopropionate (17-BMP) | Active Metabolite | ~13x | High affinity for GR; responsible for therapeutic effect.[1][2] |

| Beclometasone-21-Monopropionate (21-BMP) | Less Active Metabolite | ~0.1x | Significantly lower GR affinity than 17-BMP.[13] |

| Beclometasone (BOH) | Inactive Metabolite | Low | Formed from hydrolysis of both ester groups.[13] |

In Vitro Screening Cascade

A structured, multi-tiered screening process is essential for efficiently identifying promising drug candidates from a library of newly synthesized derivatives. The cascade progresses from high-throughput primary assays to more complex, lower-throughput secondary assays.

Primary Screening: Glucocorticoid Receptor Binding Assay

The initial screen aims to determine the binding affinity of the new derivatives for the glucocorticoid receptor. A high-affinity interaction is a prerequisite for potent anti-inflammatory activity.

Experimental Protocol: Competitive GR Binding Assay (Fluorescence Polarization)

This protocol is adapted from established fluorescence polarization (FP) competition assays.[14]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds, which reflects their relative affinity for the GR.

-

Materials:

-

Recombinant human Glucocorticoid Receptor (GR).

-

Fluorescently-labeled glucocorticoid tracer (e.g., Fluormone™ GS Red).

-

Assay Buffer (e.g., phosphate buffer with stabilizing agents).

-

Test compounds (BDP derivatives) dissolved in DMSO.

-

Positive control (e.g., Dexamethasone).

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and controls in assay buffer in a 96- or 384-well plate.

-

Add a fixed concentration of the fluorescent tracer to all wells.

-

Add a fixed concentration of recombinant GR to all wells to initiate the binding reaction. Wells for "no competition" (tracer + GR) and "100% competition" (tracer + GR + excess positive control) should be included.

-

Incubate the plate at room temperature for 2-4 hours in the dark to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization (mP) in each well. High mP indicates the tracer is bound to the large GR protein; low mP indicates the tracer is free in solution, having been displaced by the test compound.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each derivative.

-

Secondary Screening: Cellular Anti-inflammatory & Metabolism Assays

Derivatives that demonstrate high binding affinity are advanced to cell-based assays to confirm their functional activity and assess their metabolic stability.

Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol assesses the ability of BDP derivatives to suppress inflammation in a relevant cell model.[15][16]

-

Objective: To measure the half-maximal effective concentration (EC50) of BDP derivatives for inhibiting the release of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) from stimulated immune cells.

-

Cell Model: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Procedure:

-

Plate cells in a 96-well format and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the BDP derivatives for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate for an additional 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC50 value.

-

Experimental Protocol: In Vitro Metabolism in Human Lung Tissue

This assay provides insights into how the derivatives might be metabolized in the target organ, which is crucial for inhaled corticosteroids.[17]

-

Objective: To determine the metabolic stability and profile of BDP derivatives in human lung tissue.

-

Model: Precision-cut human lung slices (PCLS).

-

Procedure:

-

Incubate PCLS in a culture medium containing a known concentration of the BDP derivative.

-

Collect samples of both the lung tissue and the surrounding medium at various time points (e.g., 0, 2, 6, 24 hours).

-

Prepare samples for analysis. For tissue, this involves homogenization in methanol followed by centrifugation. For the medium, precipitation of proteins (e.g., with zinc sulfate/acetonitrile) is required.[17]

-

Analyze the supernatant from both tissue and medium samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and any formed metabolites.

-

-

Data Analysis:

-

Plot the concentration of the parent compound over time to determine its rate of depletion (metabolic stability).

-

Identify and quantify the major metabolites to understand the metabolic pathways.

-

Lead Optimization and Structure-Activity Relationship (SAR)

Data from the screening cascade are used to build a structure-activity relationship (SAR) model. This iterative process guides the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Illustrative SAR for Hypothetical BDP Derivatives

| Derivative ID | Modification | GR Binding IC50 (nM) | Anti-inflammatory EC50 (nM) | Metabolic Half-life (min) in PCLS |

|---|---|---|---|---|

| BDP-Parent | (Reference) | 5.2 | 1.8 | 95 |

| BDP-001 | C17-butyrate ester | 8.1 | 3.5 | 120 |

| BDP-002 | C21-thioester | 4.5 | 1.5 | 60 |

| BDP-003 | C12-methoxy group | 6.0 | 2.1 | 90 |

| BDP-004 | C9-fluoro instead of chloro | 3.9 | 1.2 | 110 |

Note: Data are hypothetical for illustrative purposes.

The SAR analysis helps identify which chemical modifications lead to desired changes in biological activity. For example, a C21-thioester (BDP-002) might maintain high potency but be metabolized more quickly, potentially reducing systemic exposure. A C12-methoxy group (BDP-003) might reduce systemic absorption without significantly impacting local potency.[12]

Pharmacokinetic Profiling

Once lead candidates with promising in vitro profiles are identified, their pharmacokinetic (PK) properties must be evaluated to understand their absorption, distribution, metabolism, and excretion (ADME). For inhaled corticosteroids, a desirable PK profile includes high lung deposition, low oral bioavailability, rapid systemic clearance, and high plasma protein binding to minimize free drug that can cause side effects.[5][18]

Table 3: Key Pharmacokinetic Parameters for BDP and its Active Metabolite (17-BMP)

| Parameter | This compound (BDP) | Beclometasone-17-Monopropionate (17-BMP) |

|---|---|---|

| Systemic Bioavailability (Inhaled) | ~2%[19] | ~62% (total from lung + oral absorption)[19] |

| Plasma Half-Life (t½) | ~0.5 hours[19][20] | ~2.7 - 4 hours[19][20][21] |

| Volume of Distribution (Vd) | ~20 L[20] | ~424 L[20] |

| Plasma Protein Binding | ~87%[20] | 94% - 96%[20] |

| Clearance (CL) | ~150 L/h[19] | ~120 L/h[19] |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, t½) of a lead candidate following administration.

-

Animal Model: Male Sprague-Dawley rats or BALB/c mice.

-

Procedure:

-

Administer the BDP derivative via the intended clinical route (e.g., intratracheal instillation to model inhalation) and intravenously (to determine absolute bioavailability).

-

Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Quantify the concentration of the parent drug and its major active metabolites in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the plasma concentration versus time for each route of administration.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

-

Calculate absolute bioavailability by comparing the dose-normalized Area Under the Curve (AUC) from the non-intravenous route to the intravenous route.

-

Conclusion

The early-phase discovery of this compound derivatives is a systematic, multidisciplinary process. It begins with a rational design and synthesis strategy aimed at optimizing the molecule's interaction with the glucocorticoid receptor and improving its pharmacokinetic profile. A hierarchical in vitro screening cascade, including binding, functional, and metabolic assays, allows for the efficient identification of potent and stable compounds. Subsequent lead optimization is driven by a thorough analysis of structure-activity relationships, guiding the refinement of candidates. Finally, in vivo pharmacokinetic studies provide essential data to select the most promising derivatives for further preclinical and clinical development, with the ultimate goal of creating safer and more effective therapies for chronic inflammatory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of inhaled corticosteroids for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. biorxiv.org [biorxiv.org]

- 8. youtube.com [youtube.com]

- 9. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. publications.ersnet.org [publications.ersnet.org]

- 19. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medicine.com [medicine.com]

- 21. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Beclometasone dipropionate in different organic solvents

An In-depth Technical Guide to the Solubility of Beclometasone Dipropionate

This technical guide provides a comprehensive overview of the solubility of this compound (BDP) in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this widely used corticosteroid. This document includes quantitative solubility data, detailed experimental protocols, and visualizations of key processes.

Introduction to this compound

This compound is a potent, second-generation synthetic corticosteroid used in the treatment of various inflammatory conditions, most notably asthma and allergic rhinitis.[1][2] It functions as a prodrug, being rapidly hydrolyzed to its active metabolite, beclometasone 17-monopropionate (17-BMP), which exhibits a high binding affinity for glucocorticoid receptors.[1][2] BDP itself is characterized as a white to pale yellow powder and is practically insoluble in water, making its solubility in organic solvents a critical factor for formulation development, particularly for inhaled and topical preparations.[3][4]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several key organic solvents. A study employing a gravimetric technique measured its equilibrium solubility in acetone, methanol, and ethanol across a temperature range of 24.5°C to 62.5°C.[5][6][7][8] The results indicate a significantly higher solubility in acetone compared to methanol and ethanol.[6]

The experimental data, expressed as the mole fraction of this compound (x), is summarized below.

Table 1: Solubility of this compound in Selected Organic Solvents

| Temperature (°C) | Solubility in Acetone (10³x) | Solubility in Methanol (10³x) | Solubility in Ethanol (10³x) |

| 24.5 | 10.10 | 0.90 | 0.68 |

| 32.5 | 13.10 | 1.10 | 0.82 |

| 42.5 | 17.10 | 1.39 | 1.05 |

| 52.5 | 22.10 | 1.76 | 1.34 |

| 62.5 | 28.10 | 2.20 | 1.68 |

Data sourced from Bakhbakhi et al. (2009).[7] The reported maximum relative uncertainty was 4.4% in acetone, 4.6% in methanol, and 5.1% in ethanol.[7]

Qualitative Solubility Profile

In addition to quantitative measurements, the general solubility of this compound in various organic solvents is described in pharmacopeial literature.

Table 2: General Solubility Characteristics of this compound

| Solvent | Solubility Description |

| Chloroform | Freely soluble |

| Methanol | Soluble |

| Ethanol (95%) | Sparingly soluble |

| 1,4-Dioxane | Sparingly soluble |

| Diethyl Ether | Slightly soluble |

| Water | Practically insoluble |

Data sourced from the Japanese Pharmacopoeia.[4]

Experimental Protocol: Gravimetric Solubility Determination

The quantitative data presented in Table 1 was obtained using a gravimetric method.[5][7][8] This section details the experimental procedure.

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Apparatus:

-

Temperature-controlled refrigerated circulating bath

-

Glass vials

-

Analytical balance (accuracy ±0.01 mg)

-

Thermometer (accuracy ±0.1°C)

-

Focus light for visual monitoring

Procedure:

-

Preparation of Undersaturated Solution: A known, specific volume of the solvent is placed into a glass vial. A pre-weighed mass of solid this compound is then added to the solvent.

-

Equilibration: The vial is sealed and immersed in the thermostatted water bath. The solution is subjected to gentle mixing for approximately 30 minutes to ensure thermodynamic equilibrium is reached.

-

Visual Determination: The temperature of the bath is gradually increased. The solubility temperature is identified visually as the point at which all solid solute completely dissolves, resulting in a homogeneous system.[7]

-

Error Minimization: To enhance the accuracy of the measurements, the experiments are repeated from both undersaturated (as described above) and supersaturated states (where a saturated solution is slowly cooled to observe the point of initial crystal formation).[7]

-

Replication: All solubility measurements are repeated at least three times to ensure reproducibility and accuracy.[7]

Caption: Workflow for Gravimetric Solubility Determination.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects through a well-defined signaling pathway. As a prodrug, BDP has a weak affinity for the glucocorticoid receptor.[2] It is rapidly converted via hydrolysis by esterase enzymes into its highly active metabolite, beclometasone 17-monopropionate (17-BMP).[1][9]

The 17-BMP metabolite binds to cytosolic glucocorticoid receptors (GR). This binding event causes the receptor complex to dimerize and translocate into the cell nucleus.[1] Inside the nucleus, the dimerized receptor binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates gene transcription, leading to two primary outcomes:

-

Transactivation: Increased synthesis of anti-inflammatory proteins like lipocortin-1.

-

Transrepression: Decreased synthesis of pro-inflammatory proteins, including cytokines, chemokines, and adhesion molecules.[2][10]

The net result is the suppression of inflammation, reduced immune cell activity, and vasoconstriction.[2]

Caption: this compound Signaling Pathway.

References

- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. medicine.com [medicine.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Beclometasone Dipropionate

Abstract

This application note provides a detailed overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Beclometasone Dipropionate (BD), a potent synthetic glucocorticoid. The described method is applicable for the determination of BD in bulk drug substances and various pharmaceutical formulations. This document outlines the chromatographic conditions, system suitability parameters, and a comprehensive experimental protocol. The method is demonstrated to be simple, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

This compound is a widely used corticosteroid for the treatment of asthma, allergic rhinitis, and various skin disorders due to its anti-inflammatory and vasoconstrictive properties.[1] Accurate and reliable quantification of BD in pharmaceutical products is crucial to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose, offering high specificity, sensitivity, and resolution. Several HPLC methods have been developed and validated for the determination of BD, either as a single active ingredient or in combination with other drugs.[2][3][4] This note consolidates and presents a robust HPLC method for the quantification of this compound.

Chromatographic Conditions

A summary of exemplary chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions have been compiled from various validated methods and offer a solid starting point for method implementation and optimization.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Recommended Conditions |

| Stationary Phase | C18 column (e.g., Lichrosorb RP-18, Hypersil C18, Hi Q Sil C18)[2][4][5] |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm[2][4][6] |

| Mobile Phase | Acetonitrile and Water (or buffer) in varying ratios (e.g., 3:2, 70:30, 85:15, 90:10 v/v)[3][4][5][6] |

| Flow Rate | 1.0 - 1.5 mL/min[2][3] |

| Injection Volume | 20 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 218 nm, 223 nm, 230 nm, or 254 nm[2][3][4][5] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 - 15 minutes |

Experimental Protocol

This section provides a step-by-step protocol for the quantification of this compound using HPLC.

Preparation of Solutions

1.1. Mobile Phase Preparation:

-

Prepare the desired mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water (or an appropriate buffer like ammonium acetate).[3][4]

-

For instance, to prepare a 70:30 (v/v) acetonitrile:water mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC-grade water.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter to prevent pump cavitation and baseline noise.[4]

1.2. Standard Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[5] Sonicate if necessary to ensure complete dissolution.

1.3. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 5 - 25 µg/mL).[6]

1.4. Sample Preparation:

-